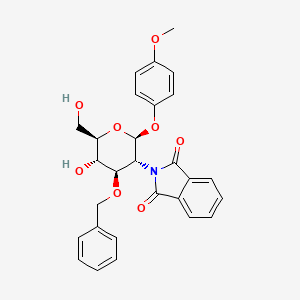

4-Methoxyphenyl 3-O-Benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside

Description

Historical Development of Phthalimido-Protected Glycosides

The development of phthalimido-protected glycosides traces its origins to the pioneering work in amino sugar chemistry during the mid-20th century, when researchers recognized the need for robust nitrogen protection strategies in carbohydrate synthesis. The phthalimide protecting group was initially adapted from peptide chemistry, where it had proven effective for amino acid protection, and was subsequently modified for use in glucosamine derivatives. Early investigations demonstrated that the phthalimido group provided exceptional stability under both acidic and basic conditions while maintaining compatibility with a wide range of chemical transformations.

The evolution of phthalimido protection in carbohydrate chemistry gained significant momentum with the recognition that this protecting group could participate in neighboring group effects during glycosylation reactions. Research by Lemieux and subsequent investigators established that the presence of a phthalimido group at the 2-position of glucosamine derivatives strongly favored the formation of 1,2-trans glycosidic linkages through intramolecular participation mechanisms. This discovery fundamentally changed synthetic approaches to beta-linked glucosaminoglycosides, as it provided a reliable method for achieving the desired stereochemical outcome.

The refinement of phthalimido chemistry continued through the development of selective deprotection methods. Traditional approaches using hydrazine or hydroxylamine were gradually supplemented by milder conditions employing ethylene diamine and butanol at elevated temperatures, which proved particularly effective for sensitive oligosaccharide substrates. These methodological advances enabled the practical application of phthalimido protection in complex synthetic sequences where multiple deprotection steps were required.

More recent developments have focused on orthogonal protection strategies that combine phthalimido groups with other protecting systems. The tetrachlorophthaloyl (TCP) group, introduced as a variant of traditional phthalimide protection, provided enhanced selectivity for amino differentiation in linear glucosamine oligomers. This advancement proved particularly valuable in the synthesis of nodulation factors and other complex lipooligosaccharides where precise control over deprotection timing was essential.

Significance in Carbohydrate Chemistry and Glycobiology

The significance of this compound in contemporary carbohydrate chemistry extends far beyond its role as a synthetic intermediate, encompassing fundamental aspects of glycobiology and biomolecular recognition. This compound serves as a critical building block for the synthesis of complex oligosaccharides that play essential roles in cellular communication, immune recognition, and pathogen-host interactions. The precise stereochemical control afforded by the phthalimido protecting group has enabled researchers to access previously challenging molecular targets with unprecedented efficiency and selectivity.

In the context of enzyme substrate specificity studies, phthalimido-protected glucosamine derivatives have proven invaluable for investigating glycosyltransferase mechanisms and substrate recognition patterns. The compound's structural features allow researchers to probe the active sites of various enzymes involved in glycosaminoglycan biosynthesis, providing insights into the molecular basis of enzymatic specificity. These investigations have revealed that subtle modifications in protecting group patterns can dramatically influence enzyme-substrate interactions, highlighting the importance of precise structural control in biochemical studies.

The application of this compound in the synthesis of bacterial cell wall components has contributed significantly to our understanding of microbial pathogenesis and antibiotic resistance mechanisms. Peptidoglycan synthesis, which relies heavily on glucosamine-derived building blocks, has been extensively studied using phthalimido-protected precursors. These studies have revealed critical details about the enzymatic machinery responsible for cell wall assembly and have guided the development of novel antimicrobial strategies targeting these pathways.

Research into nodulation factors, the lipooligosaccharide signals that mediate symbiotic relationships between leguminous plants and nitrogen-fixing bacteria, has relied extensively on synthetic methodologies employing phthalimido-protected glucosamine derivatives. The total synthesis of nodulation factor NodRf-III demonstrated the power of convergent synthetic approaches using such protected intermediates, enabling detailed structure-activity relationship studies that have elucidated the molecular basis of plant-microbe recognition.

| Application Area | Specific Use | Research Impact |

|---|---|---|

| Enzyme Studies | Glycosyltransferase substrate analysis | Mechanism elucidation and specificity mapping |

| Bacterial Cell Wall | Peptidoglycan precursor synthesis | Antibiotic target identification |

| Plant-Microbe Symbiosis | Nodulation factor synthesis | Signal molecule structure-activity relationships |

| Glycoprotein Synthesis | N-linked oligosaccharide assembly | Protein folding and function studies |

Taxonomic Position Within Protected Glucosamine Derivatives

Within the broader classification of protected glucosamine derivatives, this compound occupies a distinctive position characterized by its specific combination of protecting groups and their strategic placement. This compound belongs to the class of multiply-protected 2-amino-2-deoxy-D-glucose derivatives, where the amino functionality is masked as a phthalimide, the anomeric position carries a 4-methoxyphenyl substituent, and the 3-hydroxyl group is protected as a benzyl ether.

The taxonomic classification of this compound can be systematically approached through its structural elements. As a member of the phthalimido-protected glucosamine family, it shares common reactivity patterns with other derivatives bearing this nitrogen protection, including predictable behavior in glycosylation reactions and characteristic deprotection requirements. The beta-anomeric configuration places it within the subset of compounds that exhibit enhanced stability and are readily accessed through neighboring group participation mechanisms during synthesis.

Comparative analysis with related derivatives reveals the unique properties conferred by the specific protecting group combination. Unlike simpler phthalimido derivatives such as methyl 2-deoxy-2-phthalimido-beta-D-glucopyranoside, the presence of the 4-methoxyphenyl aglycone provides enhanced activation for glycosylation reactions while maintaining stability under storage conditions. The 3-O-benzyl group distinguishes this compound from variants with acetyl or other ether protecting groups, offering orthogonal deprotection possibilities that are crucial for complex synthetic sequences.

| Protecting Group | Position | Function | Deprotection Method |

|---|---|---|---|

| Phthalimido | C-2 | Amino protection, neighboring group participation | Ethylene diamine/butanol |

| 4-Methoxyphenyl | Anomeric | Activating leaving group | Ceric ammonium nitrate |

| Benzyl | C-3 | Hydroxyl protection | Hydrogenolysis |

| Free hydroxyl | C-4, C-6 | Reactive sites | N/A |

The positioning of this compound within synthetic methodologies reflects its versatility as both a glycosyl donor and acceptor. When functioning as a donor, the 4-methoxyphenyl group can be activated under mild conditions to form glycosidic bonds with appropriate acceptors. As an acceptor, the free hydroxyl groups at positions 4 and 6 provide sites for further elaboration, enabling the construction of complex branched oligosaccharides. This dual functionality places the compound in the category of advanced synthetic intermediates that can participate in both convergent and linear synthetic strategies.

Recent developments in phosphate-based glycosylation chemistry have further expanded the utility of related phthalimido-protected derivatives. Research has demonstrated that conversion of the anomeric position to a phosphate leaving group enhances glycosylation efficiency while maintaining the stereochemical control provided by the phthalimido group. These advances have positioned phthalimido-protected glucosamine derivatives, including the subject compound, at the forefront of modern oligosaccharide synthesis methodology.

Properties

IUPAC Name |

2-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-(4-methoxyphenoxy)-4-phenylmethoxyoxan-3-yl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27NO8/c1-34-18-11-13-19(14-12-18)36-28-23(29-26(32)20-9-5-6-10-21(20)27(29)33)25(24(31)22(15-30)37-28)35-16-17-7-3-2-4-8-17/h2-14,22-25,28,30-31H,15-16H2,1H3/t22-,23-,24-,25-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFNEOGZZUQQDV-JWJHGQTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693668 | |

| Record name | 4-Methoxyphenyl 3-O-benzyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138906-44-2 | |

| Record name | 4-Methoxyphenyl 3-O-benzyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Phthalimido Protection at C2

The 2-amino group of D-glucosamine is protected as a phthalimide to prevent side reactions during subsequent steps.

Procedure :

-

Reagents : Phthalic anhydride (2.5 equiv.), dimethylformamide (DMF), 80°C, 12 hours.

-

Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.

Key Insight : Phthalimido protection is preferred over acetyl or trifluoroacetyl groups due to its stability under glycosylation conditions.

Regioselective Benzylation at O3

Achieving regioselective benzylation at O3 requires temporary protection of O4 and O6.

Method A (Benzylidene Acetal Protection) :

-

Reagents : Benzaldehyde dimethyl acetal, camphorsulfonic acid (CSA), CH₃CN, 50°C.

-

Outcome : Forms 4,6-O-benzylidene acetal, leaving O3 and O2 unprotected.

-

Benzylation : Benzyl bromide (1.2 equiv.), NaH (2.0 equiv.), DMF, 0°C → RT.

-

Yield : 78% for 3-O-benzyl-4,6-O-benzylidene intermediate.

Method B (tert-Butyldimethylsilyl Protection) :

-

Reagents : tert-Butyldimethylsilyl chloride (TBDMSCl), imidazole, DMF, RT.

-

Outcome : Protects O6, leaving O3 and O4 free.

-

Benzylation : Benzyl bromide, Ag₂O, CH₂Cl₂, 40°C.

-

Yield : 82% for 3-O-benzyl-6-O-TBDMS derivative.

| Method | Protective Group | Benzylation Yield | Stability Under Glycosylation |

|---|---|---|---|

| A | Benzylidene | 78% | Moderate |

| B | TBDMS | 82% | High |

Trade-offs : Benzylidene groups are acid-labile, whereas TBDMS ethers tolerate a broader range of conditions.

Glycosylation with 4-Methoxyphenyl

The 4-methoxyphenyl group is introduced via glycosylation using a trichloroacetimidate donor.

Procedure :

-

Donor Synthesis :

-

Glycosylation :

-

Donor : 3-O-benzyl-2-deoxy-2-phthalimido-glucopyranosyl trichloroacetimidate (1.5 equiv.).

-

Acceptor : 4-Methoxyphenol (1.0 equiv.).

-

Promoter : TMSOTf (0.2 equiv.), CH₂Cl₂, −20°C → RT.

-

Critical Parameters :

Global Deprotection

Final deprotection removes temporary groups while retaining the benzyl and phthalimido functionalities.

Steps :

-

Benzylidene Removal : 80% HOAc, 60°C, 2 hours.

-

TBDMS Removal : HF-pyridine, THF, 0°C, 1 hour.

-

Purification : Silica gel chromatography (EtOAc/hexane).

Purity : >95% (HPLC).

Comparative Analysis of Glycosylation Donors

Source systematically evaluated six donors for synthesizing analogous disaccharides. Key findings:

| Donor Type | Yield (%) | Side Products |

|---|---|---|

| Trichloroacetimidate | 74 | <5% |

| Fluoride | 62 | 12% |

| Thioethyl | 58 | 15% |

Challenges and Optimization Strategies

Regioselectivity in Benzylation

-

Problem : Competing benzylation at O4 or O6.

-

Solution : Use bulky temporary protectants (e.g., TBDMS) to sterically hinder undesired positions.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 3-O-Benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside can undergo various chemical reactions, including:

Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

Reduction: The phthalimido group can be reduced to form primary amines.

Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Primary amines and reduced derivatives.

Substitution: Various substituted glucopyranoside derivatives.

Scientific Research Applications

4-Methoxyphenyl 3-O-Benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex carbohydrate derivatives.

Biology: Studied for its potential role in glycosylation processes and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 3-O-Benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The phthalimido group can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The glycosylation pattern of the compound may also influence its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Substituents at C-3 and C-6

- 4-Methoxyphenyl 3-O-Allyl-6-O-benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside Key Difference: Allyl group at C-3 instead of benzyl. Impact: The allyl group enables orthogonal deprotection via palladium-catalyzed removal, offering flexibility in synthetic pathways compared to the target compound’s benzyl group, which requires hydrogenolysis .

- 4-Methoxyphenyl 3,6-Di-O-benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside Key Difference: Benzyl groups at both C-3 and C-6. Impact: Enhanced lipophilicity and steric hindrance, which may reduce solubility in polar solvents but improve stability in acidic conditions .

Functional Groups at C-2

- 4-Methoxyphenyl 3-O-Benzyl-2-azido-4,6-O-benzylidene-beta-D-glucopyranoside Key Difference: Azido group at C-2 instead of phthalimido. Impact: The azido group facilitates "click chemistry" for bioconjugation, expanding applications in drug delivery and glycan array development. However, it lacks the phthalimido group’s stability in prolonged synthetic sequences .

Protecting Groups at C-4 and C-6

- 4-Methoxyphenyl 4-O-Acetyl-3,6-di-O-benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside Key Difference: Acetyl group at C-4. Impact: The acetyl group is labile under basic conditions, enabling selective deprotection without affecting benzyl or phthalimido groups. This contrasts with the target compound’s unprotected C-4 hydroxyl, which may limit reactivity in certain steps .

- Methyl 4,6-O-Benzylidene-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside Key Difference: Benzylidene acetal at C-4 and C-6. Impact: The cyclic benzylidene group provides rigidity to the pyranose ring, influencing glycosylation stereochemistry. However, its removal requires acidic conditions, which may destabilize acid-sensitive intermediates .

Physical and Chemical Properties

Biological Activity

4-Methoxyphenyl 3-O-Benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside (commonly referred to as MBG) is a synthetic compound belonging to the class of glucopyranosides. Its structure incorporates a methoxyphenyl group and a phthalimido moiety, which contribute to its unique biological properties. This article reviews the biological activity of MBG, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₃₁H₃₁NO₈

- Molecular Weight : 545.59 g/mol

- CAS Number : 138906-44-2

- Physical Form : Crystalline powder

Biological Activity Overview

MBG has been studied for various biological activities, including its effects on cancer cell lines, antibacterial properties, and potential as an anti-inflammatory agent.

Anticancer Activity

Research indicates that MBG exhibits significant cytotoxic effects against various cancer cell lines. For instance, in studies involving hepatocellular carcinoma (HCC) cells, MBG demonstrated the ability to inhibit cell proliferation and induce apoptosis. The compound's mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis.

Key Findings :

- Cytotoxicity : MBG showed IC50 values in the micromolar range against HCC cell lines.

- Mechanism of Action : It was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased apoptosis in cancer cells.

Antibacterial Activity

MBG has also been evaluated for its antibacterial properties. Preliminary studies suggest that it possesses moderate activity against Gram-positive bacteria, which is particularly relevant in the context of rising antibiotic resistance.

Key Findings :

- In Vitro Activity : The compound was effective against several strains of Staphylococcus aureus.

- Potential Applications : Its antibacterial properties suggest potential use in formulations aimed at treating infections caused by resistant bacterial strains.

Anti-inflammatory Effects

Emerging research indicates that MBG may exert anti-inflammatory effects by inhibiting key inflammatory mediators. This activity could be beneficial in conditions characterized by chronic inflammation.

Key Findings :

- Inflammatory Markers : Studies have shown that MBG can reduce levels of TNF-alpha and IL-6 in activated macrophages.

- Therapeutic Potential : These findings position MBG as a candidate for further investigation in inflammatory diseases.

Data Tables

| Activity Type | Target Cells/Organisms | Observed Effects | IC50/Effective Concentration |

|---|---|---|---|

| Anticancer | Hepatocellular carcinoma (Huh7) | Induces apoptosis | ~38.15 μM |

| Antibacterial | Staphylococcus aureus | Inhibits growth | Moderate |

| Anti-inflammatory | Macrophages | Reduces TNF-alpha and IL-6 levels | Not specified |

Case Studies

-

Hepatocellular Carcinoma Study

- Researchers treated Huh7 cells with varying concentrations of MBG and assessed cell viability using the CCK-8 assay. Results indicated significant cytotoxicity at concentrations above 5 μM, with an IC50 value of 38.15 μM after 48 hours of exposure.

-

Antibacterial Efficacy

- A study evaluated MBG's effectiveness against multiple bacterial strains, revealing moderate inhibition against Staphylococcus aureus, suggesting its potential role as an adjunctive therapy in antibiotic-resistant infections.

-

Inflammation Modulation

- In vitro experiments showed that MBG significantly reduced pro-inflammatory cytokines in activated macrophages, indicating its potential utility in treating inflammatory diseases.

Q & A

Q. What are the key synthetic strategies for preparing 4-Methoxyphenyl 3-O-Benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside, and how do protecting groups influence the reaction efficiency?

The synthesis typically involves sequential protection and glycosylation steps. For example, the 3-OH group is protected with a benzyl group (Bn) using BnBr and NaH in anhydrous DMF, while the 2-amino group is masked with a phthalimido group for stability during glycosylation. The 4-methoxyphenyl aglycone is introduced via regioselective coupling. Critical steps include:

- Benzylation : BnBr/NaH in DMF at 0°C to selectively protect the 3-OH group .

- Deprotection : Controlled removal of benzylidene or acetyl groups using BH₃-NMe₃ and AlCl₃ in THF . Protecting groups prevent unwanted side reactions (e.g., oxidation or premature glycosidic bond cleavage) and improve yield by directing reactivity to specific sites.

Q. How is the regioselectivity of glycosylation ensured in the synthesis of this compound?

Regioselectivity is achieved through:

- Temporary protecting groups : Benzylidene or acetyl groups block specific hydroxyls, forcing the glycosyl donor to react at the desired position (e.g., 3-OH) .

- Catalytic conditions : Lewis acids like AlCl₃ or BF₃·Et₂O activate glycosyl donors (e.g., trichloroacetimidates) to favor β-anomer formation .

- Steric hindrance : Bulky groups (e.g., phthalimido at C2) guide coupling to less hindered positions .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key signals confirm its structure?

- ¹H NMR : Key signals include the anomeric proton (δ ~5.6–5.8 ppm, J = 8–10 Hz for β-configuration) and aromatic protons from the phthalimido (δ ~7.6–7.9 ppm) and benzyl groups (δ ~4.5–4.8 ppm) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+Na]⁺ at m/z ~700–800) .

- IR spectroscopy : Peaks at ~1770 cm⁻¹ (phthalimido carbonyl) and ~1050 cm⁻¹ (C-O glycosidic bond) .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., α/β anomer formation) impact the synthesis, and what strategies mitigate these challenges?

- Anomeric control : Use of β-directing donors (e.g., trichloroacetimidates) and low-temperature conditions minimize α-anomer formation. For example, glycosylation at 0°C with AlCl₃ as a catalyst yields >90% β-selectivity .

- Kinetic vs. thermodynamic control : Prolonged reaction times or elevated temperatures may favor α-anomers due to equilibration, necessitating precise timing .

Q. What mechanistic insights explain the role of phthalimido and benzyl groups in stabilizing intermediates during glycosylation?

- Phthalimido group : Acts as an electron-withdrawing group, stabilizing the oxocarbenium ion intermediate during glycosylation and preventing side reactions like elimination .

- Benzyl group : Provides steric protection to the 3-OH group while remaining inert under acidic or basic conditions, ensuring regioselectivity .

Q. How can this compound be utilized as a building block for synthesizing hyaluronic acid analogs or other glycosaminoglycans?

The phthalimido-protected glucosamine moiety mimics the repeating units of hyaluronic acid (GlcNAc-GlcUA). Applications include:

- Stepwise oligosaccharide assembly : Enzymatic or chemical coupling of activated donors (e.g., imidates) to extend the glycan chain .

- Fluorogenic substrates : Derivatives like 4-methylumbelliferyl analogs enable real-time monitoring of glycosidase activity .

Q. What challenges arise in scaling up the synthesis of this compound, and how can they be addressed?

- Purification : Chromatography on silica gel is labor-intensive for large batches; alternative methods like crystallization or flash distillation may be explored .

- Yield optimization : Multi-step sequences (e.g., benzylation → glycosylation → deprotection) often have cumulative yield losses. Process intensification (e.g., one-pot reactions) or flow chemistry could improve efficiency .

Q. How does the electronic nature of the 4-methoxyphenyl aglycone influence glycosidic bond stability in enzymatic or acidic environments?

- Electron-donating methoxy group : Stabilizes the glycosidic bond against acid hydrolysis by reducing oxocarbenium ion formation.

- Enzymatic resistance : The bulky aglycone hinders access to glycosidases, making the compound resistant to enzymatic cleavage .

Methodological Considerations

Q. What are best practices for analyzing contradictory data in glycosylation reactions involving this compound?

Q. How can computational modeling (e.g., DFT) predict the reactivity of intermediates in the synthesis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.